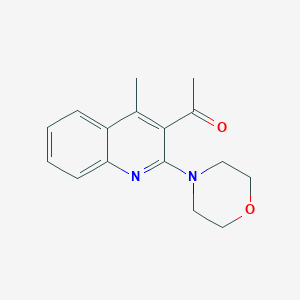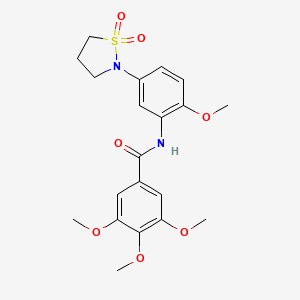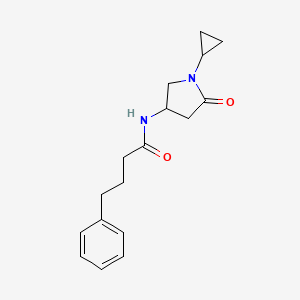![molecular formula C19H30N6OS B2715374 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 946211-30-9](/img/structure/B2715374.png)
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide is a complex organic compound notable for its multi-faceted applications in scientific research and industrial processes. The structure features a pyrazolo[3,4-d]pyrimidine core, flanked by ethylthio and isopropylamino groups, with a cyclohexanecarboxamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting from a suitable precursor, such as a 4,6-dichloropyrimidine, undergoes a nucleophilic substitution with ethylthio and isopropylamino groups under controlled conditions.
Attachment of Ethyl Chain: : Introduce an ethyl chain at the 2-position using alkylation reactions, ensuring the formation of stable intermediates.
Carboxamide Formation: : React the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine, facilitating the carboxamide bond formation.
Industrial Production Methods: : Scaling up the synthesis involves:
Bulk Reactors: : Use of large-scale reactors with precise temperature and pressure controls.
Catalysis: : Implementing catalytic processes to increase yield and reduce reaction times.
Purification: : Employing chromatographic techniques to purify the final compound, ensuring industrial-grade purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation at the ethylthio group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The cyclohexanecarboxamide group can be reduced to corresponding amines using reagents such as lithium aluminum hydride.
Substitution: : The pyrazolo[3,4-d]pyrimidine core allows for various substitution reactions, enhancing its utility in chemical modifications.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (mild conditions), m-chloroperbenzoic acid (for more robust oxidation).
Reduction: : Lithium aluminum hydride, sodium borohydride for selective reductions.
Substitution: : Alkyl halides, acyl chlorides, and various nucleophiles under appropriate solvent and temperature conditions.
Major Products
Sulfoxides and Sulfones: from oxidation.
Amines and Amides: from reduction.
Substituted Derivatives: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Acts as a ligand in transition metal catalysis, enhancing reaction efficiencies.
Analytical Chemistry: : Used as a standard or reference material in chromatographic techniques.
Biology
Enzyme Inhibition: : Inhibits specific enzymes, facilitating studies in metabolic pathways.
Protein Labeling: : Its derivatives are used in protein labeling for imaging and tracking in biological systems.
Medicine
Drug Development: : Structural analogs are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry
Material Science: : Incorporated in the development of new materials with unique properties such as enhanced strength and thermal stability.
Agricultural Chemicals: : Components in the synthesis of advanced agrochemicals.
Mecanismo De Acción
Molecular Targets
Enzymes: : Interacts with enzyme active sites, inhibiting their function.
Receptors: : Modulates receptor activity, influencing signaling pathways.
Pathways Involved
Signal Transduction: : Alters pathways by modulating receptor activities.
Metabolic Pathways: : Impacts key enzymes, altering metabolic rates and processes.
Comparación Con Compuestos Similares
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer enhanced biological activity and chemical versatility.
Similar Compounds
4-Amino-2-(ethylthio)pyrimidine derivatives: .
6-Substituted pyrazolo[3,4-d]pyrimidines: .
Cyclohexanecarboxamide-based compounds: .
This compound’s synthesis and reactions contribute to a broad spectrum of applications, making it a valuable asset in research and industrial settings.
Propiedades
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6OS/c1-4-27-19-23-16(22-13(2)3)15-12-21-25(17(15)24-19)11-10-20-18(26)14-8-6-5-7-9-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQAANFFFTWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3CCCCC3)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
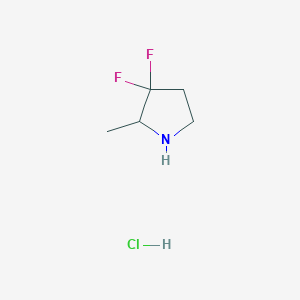
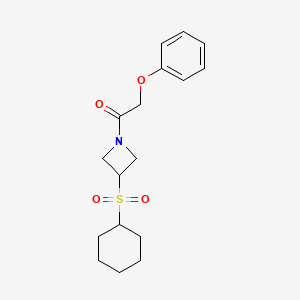
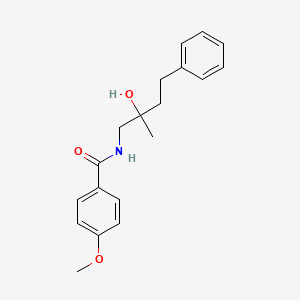
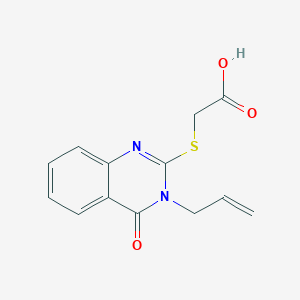
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone](/img/structure/B2715296.png)
![Methyl 6-acetyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2715297.png)
![9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one](/img/structure/B2715298.png)
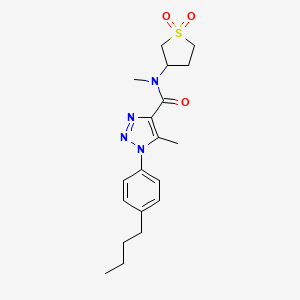

![2-(Cyclopentylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2715302.png)
![3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2715303.png)
